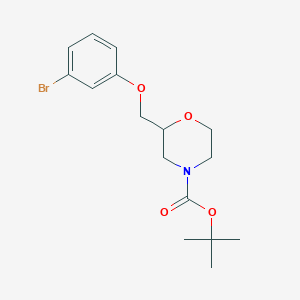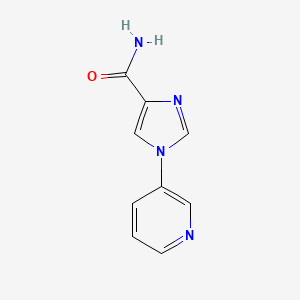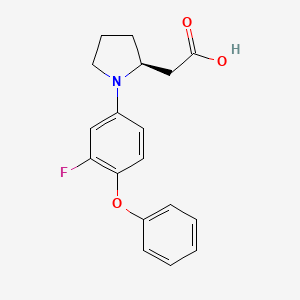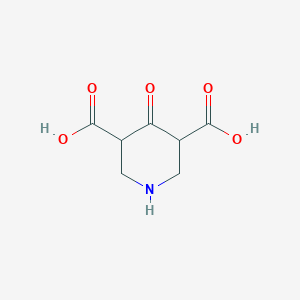
N-benzylmorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylmorpholine-3-carboxamide is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylmorpholine-3-carboxamide typically involves the reaction of morpholine with benzylamine and a carboxylating agent. One common method involves the use of benzylamine and a carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-benzylmorpholine-3-carboxylic acid.
Reduction: Formation of N-benzylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-benzylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzylmorpholine-3-carboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may interact with neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzylmorpholine-4-carboxamide
- N-benzylmorpholine-2-carboxamide
- N-benzylmorpholine-3-sulfonamide
Uniqueness
N-benzylmorpholine-3-carboxamide is unique due to its specific substitution pattern on the morpholine ring. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-benzylmorpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(11-9-16-7-6-13-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |
InChI Key |
OFNJDQKFZCYBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















